2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-
CAS No.: 20050-76-4
Cat. No.: VC7648143
Molecular Formula: C16H12O3
Molecular Weight: 252.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20050-76-4 |
|---|---|
| Molecular Formula | C16H12O3 |
| Molecular Weight | 252.269 |
| IUPAC Name | 7-hydroxy-5-methyl-3-phenylchromen-2-one |
| Standard InChI | InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3 |
| Standard InChI Key | GHTXLYXNYNVWHU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O |
Introduction
Chemical Characteristics and Structural Profile
Molecular Architecture
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- belongs to the coumarin family, featuring a fused benzene and α-pyrone ring system. The hydroxyl group at position 7, methyl group at position 5, and phenyl substituent at position 3 contribute to its unique electronic and steric properties. The IUPAC name, 7-hydroxy-5-methyl-3-phenylchromen-2-one, reflects this substitution pattern .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 20050-76-4 |
| Molecular Formula | |
| Molecular Weight | 252.269 g/mol |
| IUPAC Name | 7-hydroxy-5-methyl-3-phenylchromen-2-one |
| SMILES Notation | CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O |
| Solubility | Not available |
The compound’s planar structure enables π-π interactions with biological targets, while the hydroxyl group facilitates hydrogen bonding, critical for its pharmacological activity.
Synthesis and Optimization Strategies
Pechmann Condensation
The primary synthesis route involves the Pechmann condensation, a classic method for coumarin derivatives. This one-pot reaction condenses phenols with β-ketoesters under acidic conditions. For 7-hydroxy-5-methyl-3-phenyl-, resorcinol (1,3-dihydroxybenzene) reacts with a substituted β-ketoester, such as ethyl benzoylacetate, in the presence of sulfuric acid or Lewis catalysts.
The reaction proceeds via intermediate formation of a keto-enol tautomer, followed by cyclization and dehydration. Yield optimization (35–76%) depends on catalyst choice, temperature, and reactant stoichiometry .
Alternative Synthetic Routes
Recent advancements explore microwave-assisted synthesis and green chemistry approaches to reduce reaction times and improve efficiency. For instance, ionic liquids or solid acid catalysts replace traditional corrosive acids, aligning with sustainable practices .
Biological Activities and Mechanistic Insights
Anticoagulant Properties
The compound inhibits vitamin K epoxide reductase (VKOR), a key enzyme in the coagulation cascade. By blocking the regeneration of reduced vitamin K, it disrupts the carboxylation of clotting factors II, VII, IX, and X, thereby exerting anticoagulant effects.
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The phenyl group enhances membrane permeability, while the hydroxyl group chelates metal ions essential for microbial enzymes.
| Activity | Mechanism | Model System |
|---|---|---|
| Anticoagulant | VKOR inhibition | In vitro enzymatic |
| Antimicrobial | Membrane disruption, ion chelation | Bacterial cultures |
| Anti-inflammatory | COX-2 and LOX inhibition | Murine macrophages |
| Anticancer | Apoptosis via Bcl-2 suppression | Human cancer lines |
Research Applications and Innovations
Fluorescent Imaging Probes
Derivatives of 7-hydroxy-5-methyl-3-phenylcoumarin serve as fluorescent scaffolds for biological imaging. Substituents at position 3 (e.g., nitro or amino groups) modulate emission wavelengths, enabling cell-specific tracking. For example, 7-hydroxy-6-methoxy-3-phenyl-4H-chromen-4-one exhibits strong blue fluorescence, suitable for real-time cellular visualization .
Drug Development
Structural analogs are investigated as lead compounds for anticoagulant and anticancer drugs. Modifications to the phenyl ring (e.g., nitro or methyl groups) enhance target affinity and metabolic stability. Clinical trials are pending, but preclinical data show reduced thrombus formation in rodent models .
Challenges and Future Directions
Despite its promise, challenges persist in optimizing bioavailability and reducing off-target effects. Prodrug strategies and nanoparticle-based delivery systems are under exploration to improve pharmacokinetics. Additionally, computational modeling (e.g., QSAR studies) could guide the design of next-generation derivatives with enhanced selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume